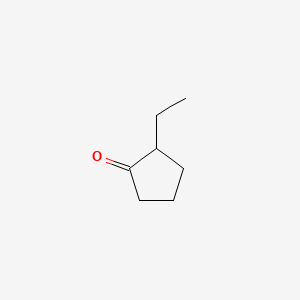

2-Ethylcyclopentanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 105441. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-ethylcyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-2-6-4-3-5-7(6)8/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPTKUTYPOKHBTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70976723 | |

| Record name | 2-Ethylcyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70976723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4971-18-0, 61215-75-6 | |

| Record name | 2-Ethylcyclopentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4971-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylcyclopentan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004971180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Ethylcyclopentanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061215756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethylcyclopentanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105441 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Ethylcyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70976723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylcyclopentan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.284 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Ethylcyclopentanone CAS number 4971-18-0

An In-depth Technical Guide to 2-Ethylcyclopentanone (CAS 4971-18-0)

Abstract: This technical guide provides a comprehensive overview of this compound (CAS: 4971-18-0), a versatile cyclic ketone. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical properties, synthesis methodologies, analytical characterization, purification techniques, and key applications. A strong emphasis is placed on the underlying principles and causality behind experimental protocols, ensuring a blend of theoretical knowledge and practical insight. All technical claims are substantiated with citations to authoritative sources.

Introduction and Core Characteristics

This compound, with the chemical formula C₇H₁₂O, is a cyclic ketone featuring a five-membered ring substituted with an ethyl group at the alpha-position to the carbonyl.[1] This structural arrangement is fundamental to its chemical behavior and utility. It is typically a colorless to pale yellow liquid with a characteristic odor.[1] As a functionalized cyclopentanone scaffold, it serves as a valuable intermediate in the synthesis of more complex organic molecules, finding applications in the fragrance and flavor industries and, significantly, as a building block in chemical synthesis for research and development.[1] Its role as a potential precursor in the synthesis of biologically active compounds makes it a molecule of interest for medicinal chemists and drug development professionals.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in a laboratory setting. These parameters dictate choices regarding reaction conditions, solvent systems, purification methods, and storage.

Physical and Chemical Properties

The key physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source |

| CAS Number | 4971-18-0 | [2][3] |

| Molecular Formula | C₇H₁₂O | [1][2][4] |

| Molecular Weight | 112.17 g/mol | [1][2][4] |

| Boiling Point | 158-160 °C | [2][5] |

| Density | 0.9132 g/cm³ (at 17 °C) | [2][5] |

| Flash Point | 45.8 °C | [2][6] |

| Refractive Index | 1.442 | [2] |

| Vapor Pressure | 2.06 mmHg (at 25 °C) | [2] |

| Solubility | Soluble in organic solvents, limited in water | [1] |

| InChI Key | PPTKUTYPOKHBTL-UHFFFAOYSA-N | [1][3][7] |

| SMILES | CCC1CCCC1=O | [3] |

Spectroscopic Data

Spectroscopic analysis is essential for structure elucidation and purity assessment.

-

Mass Spectrometry (MS): The NIST WebBook provides the electron ionization mass spectrum for this compound, which is critical for its identification in complex mixtures, such as during reaction monitoring by GC-MS.[8] The fragmentation pattern is characteristic of the cyclic ketone structure.

-

Nuclear Magnetic Resonance (¹H NMR): ¹H NMR spectra are available through databases like PubChem, providing information on the proton environment within the molecule.[9]

-

Infrared (IR) Spectroscopy: The IR spectrum shows a strong characteristic absorption band for the carbonyl group (C=O) stretch, typical for a five-membered ring ketone.[9]

Synthesis and Chemical Reactivity

Synthesis Pathway: Alkylation of Cyclopentanone Precursors

A common and effective strategy for synthesizing 2-substituted cyclopentanones involves the alkylation of a cyclopentanone-2-carboxylic acid ester, followed by hydrolysis and decarboxylation.[10] This multi-stage process offers good yields and control over the final product.[10] The initial step, the Dieckmann condensation of an adipic acid ester, forms the cyclic β-keto ester, which is the key starting material.[10][11]

The overall logic of this approach is to use the carboxylate group as an activating group. The protons alpha to both the ketone and the ester are highly acidic and easily removed by a base to form a stable enolate. This enolate then acts as a nucleophile to attack an alkylating agent, in this case, an ethyl halide. The final step removes the activating group to yield the desired product.

Caption: Typical workflow for analytical characterization.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse technique for volatile compounds like this compound. GC separates the compound from any impurities based on boiling point and column affinity. The mass spectrometer then provides a mass spectrum, which serves as a molecular fingerprint, allowing for definitive identification by comparing it to a known database like NIST. [8]2. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, confirming the connectivity of atoms and the number of protons and carbons in unique chemical environments.

-

Infrared (IR) Spectroscopy: IR spectroscopy is a rapid method to confirm the presence of key functional groups. For this compound, a strong, sharp peak corresponding to the carbonyl (C=O) stretch is the most prominent feature. [9]

Purification via Fractional Distillation

For many applications, especially in drug synthesis, high purity of intermediates is essential. Given its liquid state and boiling point of 158-160 °C, fractional distillation under atmospheric or reduced pressure is the most appropriate method for purifying this compound. [2][5] Causality: Distillation separates components of a liquid mixture based on differences in their boiling points. For compounds that may decompose at their atmospheric boiling point or for high-boiling compounds, distillation under reduced pressure (vacuum distillation) is employed, as it lowers the boiling point.

Protocol: General Fractional Distillation

-

Setup: Assemble a fractional distillation apparatus, including a distillation flask, a fractionating column (e.g., Vigreux or packed), a condenser, a receiving flask, and a thermometer to monitor the vapor temperature.

-

Charging the Flask: Add the crude this compound to the distillation flask along with boiling chips or a magnetic stir bar to ensure smooth boiling. Do not fill the flask more than two-thirds full.

-

Heating: Gently heat the flask using a heating mantle.

-

Fraction Collection: As the vapor rises through the column, an equilibrium is established, enriching the vapor with the more volatile component. Monitor the temperature at the head of the column. Collect the fraction that distills over at a constant temperature corresponding to the boiling point of this compound (158-160 °C). [2][5]Discard any initial fraction (forerun) that comes over at a lower temperature and stop the distillation before the flask goes to dryness.

Applications in Drug Development and Organic Synthesis

The cyclopentanone ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active molecules. Its rigid structure helps to lock substituents in well-defined spatial orientations, which is crucial for specific interactions with biological targets like enzymes and receptors.

This compound serves as a key starting material for introducing an ethyl-substituted five-membered ring into a target molecule. This can be advantageous for several reasons:

-

Modulating Lipophilicity: The ethyl group increases the lipophilicity (logP) of the molecule compared to unsubstituted cyclopentanone, which can influence properties like membrane permeability and solubility. [3]* Stereochemical Complexity: The ethyl group introduces a chiral center, allowing for the synthesis of stereoisomers ((R)- and (S)-2-ethylcyclopentanone) which may exhibit different biological activities and metabolic profiles. [12]* Building Block Synthesis: It is a precursor for various derivatives, including pyrans, pyridines, and thiophenes, many of which have demonstrated biological activity. [13]For instance, cyclopentanone derivatives are used in the synthesis of compounds with potential antitumor properties. [13]

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when working with any chemical. This compound is a flammable liquid and an irritant. Hazard Summary:

-

Flammability: Flammable liquid and vapor. Flash point is 45.8 °C. [2][6]Keep away from heat, sparks, and open flames. * Health Hazards: Causes skin and serious eye irritation. May cause respiratory irritation. [9] Recommended Handling and PPE:

-

Ventilation: Always handle in a well-ventilated area or a chemical fume hood. [6]* Personal Protective Equipment (PPE):

-

Eye Protection: Wear tightly fitting safety goggles with side-shields. [6] * Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use. [6] * Skin Protection: Wear a lab coat. For larger quantities, consider fire/flame resistant and impervious clothing. [6][14]* Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. [6] Storage:

-

-

Store in a tightly closed container in a dry, cool, and well-ventilated place. [6]* Keep away from sources of ignition. * Ground and bond container and receiving equipment to prevent static discharge. First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. [6]* Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. [6]* Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek medical attention. [6]* Ingestion: Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately. [6]

References

- CymitQuimica. (n.d.). CAS 4971-18-0: this compound.

- ChemicalBook. (2024). Chemical Safety Data Sheet MSDS / SDS - this compound.

- ChemBK. (2024). This compound.

- Cheméo. (n.d.). Chemical Properties of Cyclopentanone, 2-ethyl- (CAS 4971-18-0).

- ChemicalBook. (n.d.). This compound CAS#: 4971-18-0.

- Guidechem. (n.d.). This compound 4971-18-0 wiki.

- PrepChem.com. (n.d.). Synthesis of 2-ethyl-2carboethoxycyclopentanone.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET - this compound.

- National Center for Biotechnology Information. (n.d.). 2-Ethylcyclopentan-1-one | C7H12O | CID 92991. PubChem.

- Biosynth. (n.d.). Ethyl cyclopentanone-2-carboxylate.

- SpectraBase. (n.d.). This compound - Optional[MS (GC)] - Spectrum.

- National Center for Biotechnology Information. (n.d.). (R)-2-ethylcyclopentanone | C7H12O | CID 12546143. PubChem.

- National Institute of Standards and Technology. (n.d.). Cyclopentanone, 2-ethyl-. NIST Chemistry WebBook.

- Harper College. (2005). Material Safety Data Sheet - this compound.

- National Institute of Standards and Technology. (n.d.). Cyclopentanone, 2-ethyl-. NIST Chemistry WebBook.

- Google Patents. (n.d.). Synthesis method of cyclopentanone-2-carboxylic acid ethyl ester.

- ResearchGate. (2024). Synthesis of Cyclopentanone and Cyclohexanone Derivatives.

- MDPI. (n.d.). Development of a Computer-Aided Process for Recovering and Purifying 2-Methyl-2-Cyclopentenone Based on Measured Phase Equilibrium Data.

- The Perfumers Apprentice. (2015). ETHYL CYCLOPENTENOLONE 50% IN PG SAFETY DATA SHEET.

- ChemistryViews. (2018). Simple Synthesis of 2-Cyclopentenones.

- Google Patents. (n.d.). The purification method of cyclopentanone.

- Google Patents. (n.d.). Purification of cyclopentanone.

- ChemicalBook. (n.d.). ETHYLCYCLOPENTANE - Safety Data Sheet.

- Google Patents. (n.d.). Process for the preparation of 2-substituted cyclopentanones.

- ChemicalBook. (n.d.). 2-ETHYLCYCLOHEXANONE synthesis.

- Organic Syntheses. (n.d.). 2,4,4-trimethylcyclopentanone.

- Scirp.org. (2016). The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives.

- David Discovers Drug Discovery. (n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies.

- Google Patents. (n.d.). Cyclopentanone and cyclopentanone derivatives as potent activators of hsf-1.

- PubMed. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.

- National Center for Biotechnology Information. (n.d.). Cyclopentanone | C5H8O | CID 8452. PubChem.

Sources

- 1. CAS 4971-18-0: this compound | CymitQuimica [cymitquimica.com]

- 2. chembk.com [chembk.com]

- 3. Cyclopentanone, 2-ethyl- (CAS 4971-18-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound CAS#: 4971-18-0 [m.chemicalbook.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Cyclopentanone, 2-ethyl- [webbook.nist.gov]

- 9. 2-Ethylcyclopentan-1-one | C7H12O | CID 92991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. EP0755912A2 - Process for the preparation of 2-substituted cyclopentanones - Google Patents [patents.google.com]

- 11. CN101250107A - Synthesis method of cyclopentanone-2-carboxylic acid ethyl ester - Google Patents [patents.google.com]

- 12. (R)-2-ethylcyclopentanone | C7H12O | CID 12546143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives [scirp.org]

- 14. dept.harpercollege.edu [dept.harpercollege.edu]

An In-depth Technical Guide to the Molecular Structure of 2-Ethylcyclopentanone

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Ethylcyclopentanone is a chiral ketone that serves as a pivotal intermediate in the stereocontrolled synthesis of complex molecular architectures, most notably prostaglandins and other biologically active compounds. This guide provides a comprehensive analysis of its molecular structure, elucidated through spectroscopic methods, and explores its stereochemical implications, synthetic accessibility, and core reactivity. By integrating foundational chemical principles with practical applications, this document aims to equip researchers in drug discovery and organic synthesis with the expert knowledge required to effectively utilize this versatile building block.

Core Molecular Structure and Properties

A thorough understanding of the fundamental properties of this compound is essential for its strategic application in synthetic chemistry. These properties are dictated by its unique molecular framework, which combines a five-membered carbocycle with a chiral center adjacent to the carbonyl group.

Chemical and Stereochemical Identity

The identity of this compound is defined by its systematic nomenclature and various chemical identifiers. Crucially, the substitution at the C2 position creates a stereocenter, meaning the molecule exists as a pair of non-superimposable mirror images, or enantiomers: (R)-2-Ethylcyclopentanone and (S)-2-Ethylcyclopentanone.[1] The specific enantiomer used is often critical in pharmaceutical synthesis, as biological systems typically exhibit high stereoselectivity.

| Identifier | Value | Source |

| IUPAC Name | 2-ethylcyclopentan-1-one | [2] |

| Molecular Formula | C₇H₁₂O | [2] |

| Molecular Weight | 112.17 g/mol | [2] |

| CAS Number | 4971-18-0 | [2] |

| SMILES | CCC1CCCC1=O | [2] |

| InChI Key | PPTKUTYPOKHBTL-UHFFFAOYSA-N | [3] |

The cyclopentane ring is not planar. It adopts puckered conformations, typically an "envelope" or "twist" form, to relieve torsional strain. The ethyl substituent will preferentially occupy a pseudo-equatorial position to minimize steric hindrance, influencing the molecule's reactivity and interactions.

Spectroscopic Elucidation: Deciphering the Structure

The precise structure of this compound is confirmed through a combination of modern spectroscopic techniques. Each method provides a unique and complementary piece of structural information.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and reveals characteristic fragmentation patterns upon ionization. In electron ionization (EI) mass spectrometry, this compound exhibits a molecular ion (M⁺) peak at a mass-to-charge ratio (m/z) of 112.[4] The fragmentation is dominated by cleavages alpha to the carbonyl group, a common pathway for ketones.[5][6]

Key Fragments:

-

m/z 84: Loss of the ethyl group (•CH₂CH₃, 29 Da). This is often the base peak, resulting from the stable acylium ion [M - C₂H₅]⁺.

-

m/z 56: Resulting from a McLafferty-type rearrangement or cleavage of the ring, leading to the loss of ethylene (C₂H₄) from the m/z 84 fragment.

-

m/z 55: Further loss of a hydrogen atom from the m/z 56 fragment.

Caption: Primary fragmentation pathway of this compound in EI-MS.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying functional groups. The IR spectrum of this compound is characterized by a very strong and sharp absorption band corresponding to the carbonyl (C=O) group stretch.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~1745 | C=O stretch (ketone, five-membered ring) | Strong, Sharp |

| 2965-2875 | C-H stretch (sp³ C-H) | Strong |

| 1460 | C-H bend (CH₂) | Medium |

| 1150 | C-C stretch | Medium |

The position of the carbonyl stretch at ~1745 cm⁻¹ is characteristic of a saturated five-membered ring ketone; the ring strain increases the frequency compared to an acyclic ketone (~1715 cm⁻¹).[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display seven unique signals, corresponding to the seven carbon atoms in the molecule. The carbonyl carbon is the most deshielded, appearing far downfield.

| Carbon Assignment | Approximate Chemical Shift (δ, ppm) |

| C=O (C1) | 220-222 |

| -CH- (C2) | 45-50 |

| -CH₂- (ethyl) | 25-30 |

| Ring CH₂ (C5) | 35-40 |

| Ring CH₂ (C3) | 28-33 |

| Ring CH₂ (C4) | 20-25 |

| -CH₃ (ethyl) | 10-15 |

-

¹H NMR Spectroscopy: The proton NMR spectrum is more complex due to overlapping signals and spin-spin coupling. The protons on the cyclopentane ring, particularly those adjacent to the chiral center, are diastereotopic and will exhibit complex splitting patterns.

| Proton Assignment | Approx. Shift (δ, ppm) | Multiplicity |

| Ring Protons (C3, C4, C5) | 1.5 - 2.4 | Multiplet (m) |

| Ethyl CH₂ | 1.4 - 1.7 | Multiplet (m) |

| Methine Proton (C2) | 1.9 - 2.2 | Multiplet (m) |

| Ethyl CH₃ | 0.9 | Triplet (t) |

Synthesis and Reactivity: A Versatile Synthetic Platform

The utility of this compound stems from its straightforward synthesis and the predictable reactivity of the ketone functional group.

Synthetic Protocol: Dieckmann Condensation Route

A robust and common method for synthesizing 2-substituted cyclopentanones is a sequence involving a Dieckmann condensation, alkylation, and decarboxylation.

Objective: To synthesize this compound from diethyl adipate.

Methodology:

-

Step 1: Dieckmann Condensation. Diethyl adipate is treated with a strong base, such as sodium ethoxide (NaOEt), in an anhydrous solvent like ethanol or toluene. The base removes an alpha-proton to form an enolate, which then attacks the second ester group intramolecularly to form a five-membered ring. An acidic workup yields ethyl 2-oxocyclopentane-1-carboxylate.

-

Step 2: Alkylation. The resulting β-keto ester is deprotonated again with a base (e.g., NaOEt) to form a stabilized enolate. This nucleophilic enolate is then reacted with an ethyl halide (e.g., ethyl iodide or ethyl bromide) in an Sₙ2 reaction to install the ethyl group at the C2 position.

-

Causality: A strong base is required to fully form the enolate, preventing self-condensation. Primary alkyl halides are used to ensure the Sₙ2 pathway dominates over E2 elimination.[11]

-

-

Step 3: Hydrolysis and Decarboxylation. The alkylated β-keto ester is heated with aqueous acid (e.g., H₂SO₄ or HCl). This first hydrolyzes the ester to a carboxylic acid, forming a β-keto acid. Upon further heating, β-keto acids readily lose CO₂ (decarboxylate) to yield the final product, this compound.

Caption: Synthetic workflow for this compound via Dieckmann condensation.

Core Reactivity

The reactivity of this compound is dominated by the chemistry of the carbonyl group and the adjacent alpha-protons, making it a versatile precursor for further functionalization.

Caption: Key chemical transformations of this compound.

Application in Drug Development: The Prostaglandin Connection

This compound and its derivatives are crucial building blocks in the total synthesis of prostaglandins, a class of lipid compounds with diverse hormone-like effects.[11][12] A landmark application is in the synthesis of the Corey Lactone , a key chiral intermediate that provides the cyclopentane core for numerous prostaglandins, including PGE₁ and PGF₂α.[13][14]

The synthesis of prostaglandins requires precise control over multiple stereocenters. Using an enantiomerically pure form of a 2-substituted cyclopentanone allows chemists to set the initial stereochemistry, which is then carried through the synthetic sequence to yield the biologically active enantiomer of the final drug target.

Conclusion

This compound is more than a simple cyclic ketone; it is a sophisticated synthetic intermediate whose value lies in its specific structural and stereochemical features. A comprehensive grasp of its spectroscopic signature is essential for quality control and reaction monitoring, while an understanding of its synthesis and reactivity unlocks its potential for building complex molecular targets. For professionals in drug development, the role of such chiral cyclopentanoid structures as precursors to prostaglandins underscores the importance of this foundational molecule in modern medicinal chemistry.

References

-

Sang, R., et al. (2020). Pot and time economies in the total synthesis of Corey lactone. Chemical Science. Available at: [Link]

-

Carretero, J. C., et al. (2014). Synthesis of Chiral Cyclopentenones. Chemical Reviews. Available at: [Link]

-

Sang, R., et al. (2020). Pot and time economies in the total synthesis of Corey lactone. RSC Publishing. Available at: [Link]

-

ResearchGate. (n.d.). Corey's synthetic route of the Corey lactone. Retrieved from [Link]

-

PubChem. (n.d.). 2-Ethylcyclopentan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

-

Schneider, W. P., et al. (1969). The synthesis of prostaglandin E1 and related substances. Journal of the American Chemical Society. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Cyclopentanone, 2-ethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Chem Help ASAP. (2019, January 14). Dieckmann condensation [Video]. YouTube. Retrieved from [Link]

-

Ghencea, A., et al. (2021). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. PubMed. Available at: [Link]

-

Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Cyclopentanone, 2-ethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

University of Wisconsin. (2021). 13C NMR Chemical Shifts. In Organic Chemistry Data. Retrieved from [Link]

-

Thompson, L. A., et al. (1999). Parallel synthesis of prostaglandin E1 analogues. PubMed. Available at: [Link]

-

University of California, Santa Cruz. (n.d.). Characteristic IR Absorption Peaks of Functional Groups. Retrieved from [Link]

-

LibreTexts. (2024, January 15). 5.5: Alkylation of Enolate Ions. In Chemistry LibreTexts. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2016, September 15). Mass Spectrometry: Fragmentation Mechanisms [Video]. YouTube. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Infrared Spectroscopy Handout. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

-

Chem Help ASAP. (2022, November 22). Mass spectrum & fragmentation of 2-pentanone [Video]. YouTube. Retrieved from [Link]

-

LibreTexts. (n.d.). Table of Characteristic IR Absorptions. In Chemistry LibreTexts. Retrieved from [Link]

-

Ghencea, A., et al. (2021). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. National Institutes of Health. Available at: [Link]

-

PubChem. (n.d.). (R)-2-ethylcyclopentanone. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. (R)-2-ethylcyclopentanone | C7H12O | CID 12546143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Ethylcyclopentan-1-one | C7H12O | CID 92991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cyclopentanone, 2-ethyl- [webbook.nist.gov]

- 4. Cyclopentanone, 2-ethyl- [webbook.nist.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 8. www1.udel.edu [www1.udel.edu]

- 9. Shown below is the peak list of chemical shifts, multiplicities, numbers .. [askfilo.com]

- 10. researchgate.net [researchgate.net]

- 11. Prostaglandin E1: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The synthesis of prostaglandin E1 and related substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pot and time economies in the total synthesis of Corey lactone - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Data of 2-Ethylcyclopentanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylcyclopentanone (C₇H₁₂O, CAS No: 4971-18-0) is a cyclic ketone with a molecular weight of 112.17 g/mol .[1] Its structure, consisting of a five-membered ring with a carbonyl group and an adjacent ethyl substituent, makes it a valuable intermediate in organic synthesis and a subject of interest in fragrance and flavor chemistry. A thorough understanding of its spectroscopic properties is paramount for its identification, characterization, and quality control in various applications, including drug development where precise molecular architecture is critical.

This technical guide provides a comprehensive analysis of the spectroscopic data of this compound, focusing on Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C). The information presented herein is synthesized from publicly available spectral data and established spectroscopic principles, offering field-proven insights for researchers and scientists.

Molecular Structure

To facilitate the interpretation of the spectroscopic data, the molecular structure of this compound with atom numbering is presented below.

Sources

An In-Depth Technical Guide to the NMR Spectral Analysis of 2-Ethylcyclopentanone

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of 2-ethylcyclopentanone. In the absence of publicly available experimental spectra, this guide leverages high-quality predicted ¹H and ¹³C NMR data to elucidate the structural features of the molecule. A detailed interpretation of chemical shifts, spin-spin coupling patterns, and diastereotopicity is presented. Furthermore, this guide outlines the fundamental principles of NMR spectroscopy, including sample preparation, data acquisition, and the application of advanced 2D NMR techniques (COSY, HSQC, HMBC) for unambiguous signal assignment. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural characterization of small organic molecules.

Introduction: The Structural Significance of this compound

This compound, a simple alkyl-substituted cyclic ketone, serves as an excellent model for understanding the complex interplay of electronic and conformational effects that govern NMR spectra.[1] Its structure, featuring a chiral center at the C2 position and a flexible five-membered ring, gives rise to subtle and informative NMR characteristics, including diastereotopic protons and complex coupling patterns. A thorough analysis of its NMR spectra is paramount for unambiguous structural verification and for understanding its chemical reactivity.

This guide will delve into a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of this compound. We will explore the theoretical underpinnings of the observed chemical shifts and coupling constants, providing a framework for the analysis of similar substituted alicyclic systems.

Caption: Workflow for the preparation of an NMR sample.

Data Acquisition Parameters

The choice of acquisition parameters directly impacts the quality of the resulting NMR spectrum. For a small molecule like this compound, standard 1D and 2D experiments are typically sufficient.

Typical Acquisition Parameters for 1D ¹H and ¹³C NMR:

| Parameter | ¹H NMR | ¹³C NMR |

| Pulse Program | zg30 | zgpg30 |

| Solvent | CDCl₃ | CDCl₃ |

| Temperature | 298 K | 298 K |

| Spectral Width | 12 ppm | 220 ppm |

| Acquisition Time | ~3-4 s | ~1-2 s |

| Relaxation Delay | 1-2 s | 2 s |

| Number of Scans | 8-16 | 128-1024 |

¹H NMR Spectrum Analysis of this compound (Predicted)

The predicted ¹H NMR spectrum of this compound is expected to exhibit complex multiplets due to the presence of a chiral center and the conformational flexibility of the cyclopentanone ring. The protons on the methylene groups of the ring (C3, C4, and C5) and the ethyl group (C6) are diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts and couplings. [2] Predicted ¹H NMR Data (400 MHz, CDCl₃):

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) |

| H7 (CH₃) | 0.90 | Triplet (t) | 7.5 |

| H6a, H6b (CH₂) | 1.45-1.65 | Multiplet (m) | - |

| H3a, H3b, H4a, H4b, H5a, H5b | 1.80-2.40 | Multiplet (m) | - |

| H2 (CH) | 2.15-2.30 | Multiplet (m) | - |

Interpretation:

-

Ethyl Group: The methyl protons (H7) are expected to appear as a triplet around 0.90 ppm due to coupling with the adjacent methylene protons (H6). The diastereotopic methylene protons of the ethyl group (H6a and H6b) will likely appear as a complex multiplet.

-

Cyclopentanone Ring: The protons on the cyclopentanone ring will give rise to a series of overlapping multiplets in the region of 1.80-2.40 ppm. The methine proton at the chiral center (H2) is expected to be deshielded due to its proximity to the carbonyl group. The methylene protons at C3, C4, and C5 are all diastereotopic, leading to complex splitting patterns.

¹³C NMR Spectrum Analysis of this compound (Predicted)

The proton-decoupled ¹³C NMR spectrum provides a direct count of the number of unique carbon environments in the molecule. For this compound, all seven carbon atoms are chemically non-equivalent and are expected to produce seven distinct signals.

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C7 (CH₃) | ~12 |

| C4 (CH₂) | ~20 |

| C6 (CH₂) | ~25 |

| C5 (CH₂) | ~29 |

| C3 (CH₂) | ~35 |

| C2 (CH) | ~48 |

| C1 (C=O) | ~220 |

Interpretation:

-

Carbonyl Carbon: The most downfield signal, around 220 ppm, is characteristic of a ketone carbonyl carbon (C1). [3]* Alkyl Carbons: The remaining six signals in the upfield region correspond to the sp³-hybridized carbons of the ethyl group and the cyclopentanone ring. The chemical shifts are influenced by their substitution and proximity to the electron-withdrawing carbonyl group.

Advanced Structural Elucidation with 2D NMR

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments is invaluable.

Caption: Logical workflow for using 2D NMR experiments in structural analysis.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton spin-spin coupling networks. Cross-peaks in the COSY spectrum would confirm the connectivity between H2 and the protons on C3 and C6, as well as the coupling between the protons of the ethyl group (H6 and H7).

-

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the carbon to which it is directly attached. This allows for the direct assignment of the protonated carbons (C2, C3, C4, C5, C6, and C7).

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. For example, correlations would be expected between the methyl protons (H7) and both C6 and C2. Importantly, HMBC can be used to assign quaternary carbons, such as the carbonyl carbon (C1), by observing correlations from nearby protons (e.g., H2 and H5).

Conclusion

This in-depth technical guide has provided a comprehensive framework for the NMR spectral analysis of this compound. By leveraging high-quality predicted ¹H and ¹³C NMR data, we have elucidated the key structural features of the molecule, including the chemical shifts of all unique protons and carbons, and have discussed the expected complexities arising from stereochemistry. The detailed experimental protocols for sample preparation and data acquisition, along with the strategic application of 2D NMR techniques, offer a robust methodology for the unambiguous structural characterization of this and similar small organic molecules. This guide serves as a valuable resource for researchers and scientists in the fields of chemistry and drug development, enabling them to confidently apply NMR spectroscopy to their own structural investigations.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 92991, 2-Ethylcyclopentan-1-one." PubChem, [Link]. Accessed 11 Jan. 2026.

-

Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. "Conformational analysis of 2-halocyclopentanones by NMR and IR spectroscopies and theoretical calculations." PubMed, [Link]. Accessed 11 Jan. 2026.

-

ALWSCI. "How To Prepare And Run An NMR Sample." ALWSCI Blog, [Link]. Accessed 11 Jan. 2026.

-

Western University. "NMR Sample Preparation." Western University Facility Documentation, [Link]. Accessed 11 Jan. 2026.

-

University College London. "Sample Preparation." UCL Faculty of Mathematical & Physical Sciences, [Link]. Accessed 11 Jan. 2026.

-

Wikipedia. "Karplus equation." Wikipedia, [Link]. Accessed 11 Jan. 2026.

-

Chemistry LibreTexts. "13.7: ¹H NMR Spectroscopy and Proton Equivalence." Chemistry LibreTexts, [Link]. Accessed 11 Jan. 2026.

-

Chemistry LibreTexts. "Interpreting C-13 NMR Spectra." Chemistry LibreTexts, [Link]. Accessed 11 Jan. 2026.

-

nmrdb.org. "Predict 1H proton NMR spectra." nmrdb.org, [Link]. Accessed 11 Jan. 2026.

-

ChemAxon. "NMR Predictor." ChemAxon Docs, [Link]. Accessed 11 Jan. 2026.

Sources

Unraveling the Fragmentation Puzzle: A Technical Guide to the Mass Spectrometry of 2-Ethylcyclopentanone

For Immediate Release

A Deep Dive into the Electron Ionization Mass Spectrometry Fragmentation of 2-Ethylcyclopentanone for Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pathways of this compound. By elucidating the core mechanisms that govern its dissociation, this document serves as an essential resource for the structural identification and characterization of this and related cyclic ketones. Understanding these fragmentation patterns is paramount for professionals in analytical chemistry, drug discovery, and quality control, where unambiguous molecular identification is critical.

Introduction to the Mass Spectrometry of Cyclic Ketones

Under electron ionization, organic molecules are bombarded with high-energy electrons, leading to the ejection of an electron and the formation of a molecular ion (M radical cation). This high-energy species is often unstable and undergoes a series of fragmentation reactions to yield smaller, more stable charged fragments. The resulting mass spectrum, a plot of relative ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint.

For cyclic ketones like this compound, fragmentation is primarily dictated by the presence of the carbonyl group and the cyclic structure. Key fragmentation pathways include alpha-cleavage, where the bond adjacent to the carbonyl group is broken, and rearrangements such as the McLafferty rearrangement, which involves the transfer of a gamma-hydrogen to the carbonyl oxygen.[1][2] The strained nature of the cyclopentane ring also influences the fragmentation, often leading to ring-opening reactions.[3]

The Mass Spectrum of this compound: A Data-Driven Analysis

The electron ionization mass spectrum of this compound (C7H12O, Molecular Weight: 112.17 g/mol ) is characterized by a series of distinct fragment ions.[4][5][6] The molecular ion peak ([M]•+) is observed at m/z 112, and its presence is crucial for determining the molecular weight of the analyte. The base peak, representing the most abundant fragment ion, along with other significant peaks, provides the necessary clues to deduce the fragmentation pathways.

| m/z | Relative Intensity (%) | Proposed Fragment Structure |

| 112 | ~20 | [C7H12O]•+ (Molecular Ion) |

| 84 | ~75 | [C5H8O]•+ |

| 83 | ~60 | [C5H7O]+ |

| 56 | ~100 (Base Peak) | [C3H4O]•+ |

| 55 | ~85 | [C3H3O]+ |

| 41 | ~70 | [C3H5]+ |

Table 1: Prominent Fragment Ions in the Mass Spectrum of this compound. The m/z values and estimated relative intensities are based on the NIST Mass Spectrum.[4]

Elucidating the Core Fragmentation Pathways

The fragmentation of this compound is a complex process involving several competing pathways. The following sections detail the most probable mechanisms leading to the formation of the major observed ions.

Alpha-Cleavage: The Initial Scission

Alpha-cleavage is a characteristic fragmentation of ketones, involving the homolytic cleavage of a carbon-carbon bond adjacent to the carbonyl group.[7][8] For this compound, there are two potential sites for alpha-cleavage.

Cleavage of the bond between the carbonyl carbon and the ethyl-substituted carbon results in the loss of an ethyl radical (•C2H5). This pathway, however, is less favored as it does not lead to a prominent peak in the spectrum.

A more significant alpha-cleavage involves the breaking of the C1-C5 bond within the cyclopentanone ring. This results in a diradical intermediate which can then undergo further fragmentation.

Figure 1: Initial ring-opening via alpha-cleavage.

McLafferty-type Rearrangement and Subsequent Fragmentation: Formation of the Base Peak (m/z 56)

A key fragmentation pathway for this compound involves a McLafferty-type rearrangement following the initial ring-opening. This process leads to the formation of the base peak at m/z 56.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).

-

GC Separation: Inject the sample into a GC system equipped with a non-polar capillary column (e.g., DB-5ms). Use a temperature program that allows for the separation of the analyte from any impurities (e.g., start at 50°C, ramp to 250°C at 10°C/min).

-

Ionization: The eluting compound enters the mass spectrometer and is subjected to electron ionization (typically at 70 eV).

-

Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) and detected.

-

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at each m/z value.

The fragmentation proceeds as follows:

-

Alpha-Cleavage (Ring Opening): The C1-C2 bond cleaves, forming a diradical cation.

-

Hydrogen Transfer: A hydrogen atom from the C4 position (gamma to the carbonyl group in the opened chain) is transferred to the carbonyl oxygen through a six-membered transition state.

-

Beta-Cleavage: The C2-C3 bond cleaves, resulting in the expulsion of a neutral ethene molecule (C2H4) and the formation of a resonance-stabilized radical cation with m/z 84.

-

Second Fragmentation: The fragment at m/z 84 can then undergo another cleavage, losing a neutral ethene molecule to form the ion at m/z 56, which is the base peak.

Figure 3: Formation of the fragment ion at m/z 83.

Formation of the Ion at m/z 55

The significant peak at m/z 55 is a common fragment in the mass spectra of cyclic ketones and is often attributed to the [C3H3O]+ acylium ion. [3]Its formation from this compound likely involves a more complex rearrangement and cleavage of the cyclic structure following the initial ionization. One plausible pathway involves the loss of the ethyl group followed by the loss of ethene from the ring.

Figure 4: Proposed pathway to the m/z 55 fragment.

Conclusion

The electron ionization mass spectrometry of this compound is governed by a series of predictable yet intricate fragmentation pathways. The primary mechanisms involve alpha-cleavage of the cyclopentanone ring, followed by a McLafferty-type rearrangement that ultimately leads to the formation of the base peak at m/z 56. Other significant ions at m/z 84, 83, and 55 arise from subsequent or alternative fragmentation routes. A thorough understanding of these pathways, as detailed in this guide, is indispensable for the accurate identification and structural elucidation of this compound and related compounds in complex matrices, thereby supporting advancements in pharmaceutical development and chemical analysis.

References

-

National Institute of Standards and Technology. (n.d.). Cyclopentanone, 2-ethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 2-Ethylcyclopentan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound. Wiley. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.11.2 - Fragmentation of Cyclic Ketones. Retrieved from [Link]

- Beynon, J. H., Saunders, R. A., & Williams, A. E. (1960). The Mass Spectra of Cyclic Ketones. Applied Spectroscopy, 14(4), 95–99.

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C7H12O). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 3-Ethylcyclopentanone. NIST Chemistry WebBook. Retrieved from [Link]

-

Sneed, D. R., Tsay, O. G., & Glogover, S. G. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

Sources

- 1. whitman.edu [whitman.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. GCMS Section 6.11.2 [people.whitman.edu]

- 4. Cyclopentanone, 2-ethyl- [webbook.nist.gov]

- 5. Cyclopentanone, 2-ethyl- [webbook.nist.gov]

- 6. 2-Ethylcyclopentan-1-one | C7H12O | CID 92991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

Technical Guide to the Physical Properties of 2-Ethylcyclopentanone

Introduction

This technical guide provides a comprehensive overview of the key physical properties of 2-Ethylcyclopentanone (CAS No: 4971-18-0).[1][2] Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes critical data with practical insights into the experimental determination of these properties. Understanding the physical characteristics of a compound is a foundational element in its application, from reaction kinetics and solvent selection to formulation and safety protocols. This guide is structured to provide not only the data but also the scientific reasoning behind its measurement, ensuring a thorough and practical understanding for the end-user.

Core Physicochemical Properties

This compound is a cyclic ketone, appearing as a colorless to light yellow liquid with a characteristic odor.[3] Its molecular structure, consisting of a five-membered ring with an ethyl substituent adjacent to the carbonyl group, dictates its physical behavior. The polarity induced by the ketone functional group influences its boiling point, density, and solubility.

A summary of its core physical properties is presented in the table below for quick reference. It is crucial to note that some values are experimentally determined while others are calculated, a distinction that is important for experimental design and data interpretation.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O | [1][2][4][5] |

| Molecular Weight | 112.17 g/mol | [4][5][6] |

| Appearance | Colorless to light yellow liquid | [3][4] |

| Density | 0.9132 g/cm³ at 17 °C | [4][5] |

| Boiling Point | 158-160 °C | [4][5] |

| Melting Point (Calculated) | 247.77 K (-25.38 °C) | [7] |

| Flash Point | 45.8 °C | [5][8] |

| Refractive Index | 1.442 | [5] |

| Solubility | Limited solubility in water, soluble in organic solvents.[3] | |

| Vapor Pressure | 2.06 mmHg at 25 °C | [5] |

Experimental Determination of Key Physical Properties

The accurate determination of physical properties is paramount for the reliable application of any chemical compound. This section details the methodologies for measuring two critical properties of liquid compounds like this compound: boiling point and refractive index. The protocols are presented with an emphasis on the underlying scientific principles and the rationale for each step, ensuring a self-validating experimental design.

Boiling Point Determination using the Thiele Tube Method

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[3][4] This property is a sensitive indicator of purity; impurities can either elevate or depress the boiling point. The Thiele tube method is a convenient and widely used technique for determining the boiling point of small quantities of a liquid.

-

Sample Preparation: A small volume (a few milliliters) of this compound is placed into a small test tube. A capillary tube, sealed at one end, is then placed into the test tube with the open end submerged in the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the sample. This assembly is then clamped and immersed in a Thiele tube containing a high-boiling point liquid, such as mineral oil or silicone oil. The unique shape of the Thiele tube is designed to allow for even heat distribution via convection currents, eliminating the need for stirring.[4][6]

-

Heating and Observation: The side arm of the Thiele tube is gently heated.[4][6] As the temperature rises, the air trapped in the capillary tube will expand and slowly bubble out. As the boiling point of the this compound is approached, a continuous stream of bubbles will emerge from the capillary tube. This indicates that the vapor pressure of the sample is overcoming the external pressure.

-

Boiling Point Reading: Once a steady stream of bubbles is observed, the heat source is removed. The liquid in the Thiele tube will begin to cool. The boiling point is recorded at the precise moment the bubbling stops and the liquid is drawn back into the capillary tube.[4][6] At this point, the vapor pressure of the this compound is equal to the atmospheric pressure.

-

Validation: For ensuring accuracy, the procedure should be repeated at least twice, and the average of the consistent readings should be taken as the boiling point.

The integrity of this method lies in the direct observation of the equilibrium between the liquid and vapor phases. The continuous stream of bubbles signifies that the vapor pressure of the sample exceeds the atmospheric pressure. As the system cools, the point at which the liquid re-enters the capillary marks the exact temperature where the internal and external pressures are balanced. The use of a Thiele tube is a critical design choice for ensuring uniform heating, which is essential for an accurate determination.

Refractive Index Measurement using an Abbe Refractometer

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a fundamental physical property that is dependent on the temperature and the wavelength of light. For pure compounds, the refractive index is a constant and can be used for identification and quality control.

-

Instrument Calibration: The Abbe refractometer is first calibrated using a standard with a known refractive index, typically distilled water.[9] The prism surfaces must be clean and dry.

-

Sample Application: A few drops of this compound are placed on the surface of the measuring prism. The prisms are then closed and locked.

-

Light Adjustment: The light source is positioned to illuminate the prisms. Looking through the eyepiece, the adjustment knob is turned until the field of view is divided into a light and a dark section.

-

Boundary Sharpening: The compensator knob is adjusted to eliminate any color fringes at the boundary, resulting in a sharp, well-defined line between the light and dark regions.

-

Measurement: The main adjustment knob is turned to align the boundary line precisely with the crosshairs in the eyepiece.

-

Reading the Value: The refractive index is then read directly from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.

-

Cleaning: After the measurement, the prisms must be carefully cleaned with a soft tissue and an appropriate solvent, such as ethanol or acetone, to avoid contamination for the next measurement.

The Abbe refractometer operates on the principle of total internal reflection at the interface between the prism of a high refractive index and the sample of a lower refractive index. The instrument measures the critical angle of this interface, from which the refractive index of the sample is calculated. The use of a monochromatic light source (often a sodium D-line at 589 nm) is crucial as the refractive index varies with wavelength (a phenomenon known as dispersion). Temperature control is also vital for accuracy, as the density of the liquid, and therefore its refractive index, changes with temperature.

Spectroscopic Properties

While a detailed analysis of the spectroscopic data is beyond the scope of this guide, a brief overview of the expected spectral characteristics is valuable for compound verification.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound will be dominated by a strong absorption band characteristic of the carbonyl (C=O) stretch of a cyclic ketone, typically appearing in the region of 1740-1750 cm⁻¹. Other significant peaks will correspond to C-H stretching and bending vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show distinct signals for the ethyl group (a triplet and a quartet) and the protons on the cyclopentanone ring. The chemical shifts of the protons adjacent to the carbonyl group will be downfield due to the electron-withdrawing effect of the ketone.

-

¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon in the downfield region (typically >200 ppm). The remaining carbon signals will correspond to the ethyl group and the cyclopentanone ring.

-

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (m/z = 112).[10] The fragmentation pattern will be characteristic of a cyclic ketone, with common fragmentation pathways involving the loss of the ethyl group or cleavage of the cyclopentanone ring.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[6][8] It is essential to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][8] Store the container tightly closed in a dry, cool, and well-ventilated place.[8] In case of a spill, remove all sources of ignition and use non-sparking tools for cleanup.[8]

Conclusion

This technical guide has provided a detailed overview of the physical properties of this compound, with a focus on both the quantitative data and the experimental methodologies for their determination. A thorough understanding of these properties is essential for the safe and effective use of this compound in research and development. The protocols and explanations provided herein are intended to equip scientists with the knowledge to not only utilize this data but also to critically evaluate and reproduce it in their own laboratories.

References

-

ChemBK. (2024, April 10). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Ethylcyclopentan-1-one. PubChem. Retrieved from [Link]

-

Vijay Nazare. (n.d.). Determination of Boiling Point (B.P). Retrieved from [Link]

-

Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Abbe's Refractometer (Procedure). Retrieved from [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

University of Texas at Dallas. (n.d.). DETERMINATION OF BOILING POINTS. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Cyclopentanone, 2-ethyl- (CAS 4971-18-0). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Cyclopentanone, 2-ethyl-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. This compound CAS#: 4971-18-0 [m.chemicalbook.com]

- 2. CAS 4971-18-0: this compound | CymitQuimica [cymitquimica.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 5. phillysim.org [phillysim.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Cyclopentanone, 2-ethyl- (CAS 4971-18-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 9. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 10. Cyclopentanone, 2-ethyl- [webbook.nist.gov]

An In-Depth Technical Guide to the Stereochemistry of (R)-2-Ethylcyclopentanone

Preamble: The Imperative of Chirality in Modern Drug Development

In the landscape of pharmaceutical sciences, the three-dimensional architecture of a molecule is not a trivial detail; it is a fundamental determinant of biological activity. Chiral molecules, existing as non-superimposable mirror images known as enantiomers, often exhibit profoundly different pharmacological and toxicological profiles. One enantiomer may be the active therapeutic agent (the eutomer), while its counterpart (the distomer) could be inactive, or worse, deleterious.[1] Therefore, the ability to selectively synthesize and definitively analyze a single, desired enantiomer is a cornerstone of modern drug development. This guide focuses on (R)-2-ethylcyclopentanone, a chiral cyclic ketone, to illustrate the core principles and advanced methodologies governing stereochemical control and analysis. For researchers and drug development professionals, mastering these concepts is not merely an academic exercise but a critical necessity for creating safer, more effective medicines.

Part 1: Strategies for the Enantioselective Synthesis of (R)-2-Ethylcyclopentanone

The synthesis of enantiomerically pure cyclic ketones is a significant challenge in organic chemistry.[2] The prochiral nature of precursors like 2-ethyl-2-cyclopenten-1-one offers a canvas for asymmetric transformations. Among the most robust methods is the transition metal-catalyzed asymmetric conjugate reduction.

Copper-Catalyzed Asymmetric Conjugate Reduction: A Mechanistic Overview

A highly effective strategy for producing β-alkyl cyclopentanones with high enantiomeric excess (ee) involves the asymmetric conjugate reduction of the corresponding α,β-unsaturated enone.[3] This approach is often superior to the conjugate addition of alkyl nucleophiles, which can yield products with lower enantioselectivity.[3] The copper-catalyzed method utilizes a chiral phosphine ligand to create a stereochemically defined environment that directs the reduction to one specific face of the molecule.

The catalytic cycle is initiated by the formation of a chiral copper hydride species. This species delivers the hydride to the β-carbon of the enone in a 1,4-fashion, a preference dictated by the electronic nature of the [(Ph₃P)CuH]₆ complex and its analogues.[3] This step generates a copper enolate intermediate. The stereochemistry of the newly formed chiral center is dictated by the chiral ligand complexing the copper. The cycle is completed by metathesis with a silane, such as polymethylhydrosiloxane (PMHS), which regenerates the copper hydride catalyst and releases the product as a silyl enol ether.[3] Subsequent workup with a fluoride source like tetrabutylammonium fluoride (TBAF) cleaves the silyl ether to yield the desired ketone.[3]

Sources

An In-depth Technical Guide on the Synthesis and Characterization of 2-Ethylcyclopentanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylcyclopentanone is a cyclic ketone that serves as a versatile building block in organic synthesis, particularly in the fragrance and flavor industries and as an intermediate for pharmaceuticals.[1] Its molecular formula is C7H12O, and its structure consists of a five-membered ring with an ethyl group at the alpha-position to the carbonyl group.[2][3] The reactivity of the carbonyl group and the presence of the ethyl substituent make it a key synthon for creating more complex molecular architectures.[1] This guide will explore the primary synthetic routes to this compound and the analytical techniques employed for its thorough characterization.

Synthesis of this compound: A Strategic Approach

The synthesis of 2-substituted cyclopentanones can be challenging due to issues like polyalkylation and the formation of isomeric mixtures.[4] Therefore, a strategic and controlled approach is necessary. The most common and effective methods for synthesizing this compound involve the alkylation of a cyclopentanone derivative, often preceded by a cyclization reaction to form the five-membered ring.

Part 1: Formation of the Cyclopentanone Ring via Dieckmann Cyclization

The Dieckmann cyclization is a robust intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[5][6] For the synthesis of a cyclopentanone ring, a 1,6-diester is the required starting material.[6][7] This reaction is a cornerstone for the efficient construction of five-membered ring systems.[6]

The mechanism involves the deprotonation of an α-carbon of one ester group by a strong base, typically sodium ethoxide, to form a resonance-stabilized enolate.[7][8] This enolate then undergoes an intramolecular nucleophilic acyl substitution on the second ester group, leading to the formation of a cyclic β-keto ester.[5][8]

Experimental Protocol: Dieckmann Cyclization of Diethyl Adipate

Objective: To synthesize ethyl 2-oxocyclopentane-1-carboxylate, a precursor to this compound.

Materials:

-

Diethyl adipate

-

Sodium ethoxide

-

Toluene

-

Hydrochloric acid (30%)

Procedure:

-

In a reaction vessel, combine toluene, sodium ethoxide (98% concentration), and diethyl adipate.[9][10]

-

Monitor the reaction progress using gas chromatography until the diethyl adipate is consumed (content < 1%).[9]

-

After the reaction is complete, remove the ethanol generated during the reaction.[9]

-

Cool the mixture to 30°C and neutralize it with 30% hydrochloric acid.[9]

-

Separate the organic and aqueous layers.[9]

-

Dry the organic phase and purify the product by vacuum distillation to yield ethyl 2-oxocyclopentanecarboxylate.[9]

Part 2: α-Alkylation of the β-Keto Ester

The cyclic β-keto ester formed from the Dieckmann cyclization is then alkylated at the α-position. The presence of the β-keto ester functionality facilitates the generation of a stabilized enolate upon treatment with a base.[11] This enolate acts as a nucleophile, reacting with an alkyl halide in an SN2 reaction to introduce the desired alkyl group.[11]

For the synthesis of this compound, an ethyl halide such as ethyl iodide is used as the alkylating agent.[12] The choice of base and solvent is critical for achieving high yields and minimizing side reactions like O-alkylation or dialkylation.[11]

Experimental Protocol: Ethylation of Ethyl 2-oxocyclopentanecarboxylate

Objective: To synthesize ethyl 1-ethyl-2-oxocyclopentanecarboxylate.

Materials:

-

Ethyl 2-oxocyclopentanecarboxylate (2-carboethoxycyclopentanone)

-

Sodium metal

-

Dry ethanol

-

Ethyl iodide

-

Brine

-

Water

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

Procedure:

-

In a three-necked flask, dissolve sodium metal in dry ethanol to prepare sodium ethoxide.[12]

-

Add ethyl 2-oxocyclopentanecarboxylate to the solution.[12]

-

Add ethyl iodide dropwise to the resulting yellow solution and heat the mixture at reflux for two hours.[12]

-

After cooling, add brine and water, and extract the mixture with diethyl ether.[12]

-

Dry the combined organic layers over anhydrous magnesium sulfate and evaporate the solvent to obtain ethyl 1-ethyl-2-oxocyclopentanecarboxylate.[12]

Part 3: Decarboxylation to Yield this compound

The final step is the hydrolysis and decarboxylation of the alkylated β-keto ester to yield the target molecule, this compound. This is typically achieved by heating the compound in the presence of a strong acid or base, which hydrolyzes the ester and facilitates the loss of carbon dioxide from the resulting β-keto acid.[7]

This three-step sequence of Dieckmann cyclization, α-alkylation, and decarboxylation is a powerful and efficient method for preparing 2-substituted cyclopentanones.[5][8]

Characterization of this compound

A comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The primary analytical techniques employed are Mass Spectrometry, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C7H12O), the expected molecular weight is approximately 112.17 g/mol .[2][13] The electron ionization mass spectrum will show a molecular ion peak (M+) at m/z 112, along with characteristic fragment ions. The NIST WebBook provides a reference mass spectrum for this compound.[2]

| Property | Value |

| Molecular Formula | C7H12O[2][3] |

| Molecular Weight | 112.17 g/mol [13] |

| CAS Number | 4971-18-0[2][3] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key absorption for this compound is the strong carbonyl (C=O) stretch. For cyclopentanone, this stretch typically appears around 1747 cm⁻¹.[14] The presence of the ethyl group is not expected to significantly shift this value. The spectrum will also show C-H stretching vibrations in the 2840-3000 cm⁻¹ region.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed structure of the molecule.

-

¹H NMR: The proton NMR spectrum of this compound will show distinct signals for the protons of the ethyl group (a triplet and a quartet) and the protons on the cyclopentanone ring. The chemical shifts and coupling patterns provide definitive structural information.

-

¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon (typically downfield, around 220 ppm for cyclopentanones) and distinct signals for the carbons of the ethyl group and the cyclopentanone ring.

Visualizing the Synthesis Workflow

The overall synthetic pathway can be visualized as a streamlined process from the starting diester to the final product.

Caption: Synthetic workflow for this compound.

Logical Relationships in Characterization

The characterization process involves a logical flow where each technique provides complementary information to confirm the structure and purity of the final product.

Caption: Logical flow of analytical characterization.

Conclusion

The synthesis of this compound is a well-established process that relies on fundamental organic reactions. The Dieckmann cyclization provides an efficient entry to the cyclopentanone ring system, and subsequent α-alkylation and decarboxylation allow for the controlled introduction of the ethyl substituent. A thorough characterization using a combination of mass spectrometry, IR spectroscopy, and NMR spectroscopy is crucial for verifying the identity and purity of the final product. This guide provides the foundational knowledge and practical insights for researchers and professionals to successfully synthesize and characterize this compound for its various applications.

References

- BenchChem. α-Alkylation of 2-Methoxycarbonylcyclopentanone - Benchchem.

- Chemistry LibreTexts. 23.

- Fiveable.

- Organic Syntheses. Cyclopentanone, 2-tert-pentyl-.

- NIST. Cyclopentanone, 2-ethyl- - the NIST WebBook.

- Taylor & Francis Online.

- Grokipedia.

- Chemistry LibreTexts. 23.

- Cheméo. Chemical Properties of Cyclopentanone, 2-ethyl- (CAS 4971-18-0).

- Thieme.

- PrepChem.com. Synthesis of 2-ethyl-2carboethoxycyclopentanone.

- PubChem. 2-Ethylcyclopentan-1-one | C7H12O | CID 92991.

- Organic Chemistry Portal. Cyclopentanone synthesis.

- CymitQuimica. CAS 4971-18-0: this compound.

- Wikipedia.

- chemeurope.com.

- NIST. Cyclopentanone, 2-ethyl- - the NIST WebBook.

- ACS Publications. Synthesis of Chiral Cyclopentenones | Chemical Reviews.

- NIST. Cyclopentanone, 2-ethyl-.

- PubChem. (R)-2-ethylcyclopentanone | C7H12O | CID 12546143.

- ChemistryViews. Simple Synthesis of 2-Cyclopentenones.

- PubChemLite. This compound (C7H12O).

- ChemicalBook. 2-Methylcyclopentanone(1120-72-5) 1H NMR spectrum.

- SpectraBase. This compound - Optional[MS (GC)] - Spectrum.

- Master Organic Chemistry.

- Guidechem.

- Guidechem. This compound 4971-18-0 wiki.

- Organic Chemistry: A Tenth Edition. 23.

- ResearchGate.

- Organic Chemistry Portal. Cyclopentenone synthesis.

- Google Patents. Synthesis method of cyclopentanone-2-carboxylic acid ethyl ester.

- Google Patents.

- Scribd. IR Spectroscopy of Cyclopentanone and Aldehydes | PDF | Ketone.

- Agilent.

- King's Centre for Visualiz

- ResearchGate. (PDF)

Sources

- 1. CAS 4971-18-0: this compound | CymitQuimica [cymitquimica.com]

- 2. Cyclopentanone, 2-ethyl- [webbook.nist.gov]

- 3. Cyclopentanone, 2-ethyl- [webbook.nist.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. grokipedia.com [grokipedia.com]

- 7. fiveable.me [fiveable.me]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Page loading... [guidechem.com]

- 10. CN101250107A - Synthesis method of cyclopentanone-2-carboxylic acid ethyl ester - Google Patents [patents.google.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. prepchem.com [prepchem.com]

- 13. 2-Ethylcyclopentan-1-one | C7H12O | CID 92991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Cyclopentanone [applets.kcvs.ca]

- 15. 2-Methylcyclopentanone(1120-72-5) 1H NMR spectrum [chemicalbook.com]

The Emergence of 2-Ethylcyclopentanone and its Analogs: A Technical Guide for Advanced Drug Discovery

Preamble: Beyond the Flask – A Molecule's Journey from Synthesis to Biological Significance

In the landscape of modern medicinal chemistry, the cyclopentanone scaffold represents a privileged structural motif. Its inherent conformational flexibility, coupled with the diverse chemical reactivity of the ketone moiety, has rendered it a cornerstone for the synthesis of a vast array of biologically active molecules. This guide delves into the discovery, synthesis, and burgeoning therapeutic potential of 2-Ethylcyclopentanone and its analogs. We will navigate the foundational chemical principles that underpin their creation, explore the nuanced methodologies for their characterization, and critically examine their emerging roles as modulators of key biological pathways. This document is crafted for the discerning researcher, providing not just protocols, but the strategic rationale behind them, fostering a deeper understanding of this versatile chemical class.

Foundational Synthesis: The Dieckmann Condensation and the Genesis of the Cyclopentanone Core

The story of 2-alkylated cyclopentanones is intrinsically linked to the foundational work of German chemist Walter Dieckmann. His pioneering development of the intramolecular Claisen condensation of diesters, now famously known as the Dieckmann condensation, provided the first robust and efficient pathway to the five-membered carbocyclic core.[1] This reaction, first reported in the early 20th century, involves the base-catalyzed cyclization of a 1,6-diester, such as diethyl adipate, to form a cyclic β-keto ester.[1][2] This intermediate, 2-carboethoxycyclopentanone, is the direct precursor to the 2-alkylcyclopentanone family.